molecular formula C18H15ClN6O B12161673 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12161673
M. Wt: 366.8 g/mol
InChI Key: OQPJWVBHZHQMAM-UHFFFAOYSA-N
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Description

The compound 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazinone derivative characterized by a unique substitution pattern. Its core structure consists of a fused pyrimidine-triazine ring system with a 2-chloroanilino group at position 2, a methyl group at position 8, and a 3-pyridyl moiety at position 4. Pyrimido-triazinones are of interest in medicinal chemistry due to their structural resemblance to purine analogs, which often exhibit kinase inhibitory or anticancer activities .

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

2-(2-chloroanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H15ClN6O/c1-11-9-15(26)25-16(12-5-4-8-20-10-12)23-17(24-18(25)21-11)22-14-7-3-2-6-13(14)19/h2-10,16H,1H3,(H2,21,22,23,24)

InChI Key

OQPJWVBHZHQMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3Cl)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. This can be achieved by introducing substituents into positions 2 and 7 via complementary approaches for the synthesis of key intermediates such as pyrimidinylguanidines. The regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes is also a common method .

Chemical Reactions Analysis

2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrimido-triazinone core but differ in substituents at positions 2 (anilino group) and 4 (aryl group). These variations significantly alter properties such as solubility, lipophilicity, and electronic distribution. Below is a detailed comparison based on available

Table 1: Structural and Substituent Comparison

Compound Name Substituent at Position 2 Substituent at Position 4 Key Features
2-(2-Chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 2-Chlorophenylamino 3-Pyridyl Electron-withdrawing Cl enhances lipophilicity; pyridyl improves solubility
2-(3-Methylanilino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 3-Methylphenylamino Phenyl Methyl donor group increases electron density; phenyl enhances rigidity
2-(4-Methoxyanilino)-8-methyl-4-(3-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Methoxyphenylamino 3-Methylphenyl Methoxy group improves solubility; methylphenyl adds steric bulk
2-(4-Methylphenylamino)-8-methyl-4-(3-methoxyphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Methylphenylamino 3-Methoxyphenyl Synergistic electron-donating effects from methyl and methoxy groups

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs.
  • Aryl Group Influence : The 3-pyridyl group at position 4 introduces hydrogen-bonding capability, which may improve aqueous solubility relative to purely hydrophobic substituents like phenyl or 3-methylphenyl .

Research Findings and Implications

  • Drug Screening : The microculture tetrazolium assay () could evaluate cytotoxicity in human tumor cell lines, given the compound’s resemblance to kinase inhibitors .
  • Crystallography: SHELX remains a gold standard for resolving complex heterocyclic structures, as seen in related triazinone derivatives .

Biological Activity

The compound 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family, which has garnered attention for its potential biological activities. This article explores the synthesis, antimicrobial properties, antioxidant activities, and other relevant biological effects of this compound based on diverse research findings.

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15H14ClN5O
  • Molecular Weight : 303.75 g/mol
  • IUPAC Name : 2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The initial steps often include the formation of the pyrimidine and triazine rings through cyclization reactions involving aniline derivatives and pyridine compounds.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives containing pyridine moieties demonstrate potent antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from less than 3.09 µg/mL to 500 µg/mL against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
CompoundTarget BacteriaMIC (µg/mL)
2-(2-chloroanilino)-8-methyl...Staphylococcus aureus< 3.09
Similar Pyridine DerivativeEnterococcus faecalis500

Antioxidant Activity

The antioxidant activity of compounds in this class has also been evaluated using various assays such as DPPH radical scavenging tests. Compounds with a pyridine ring have shown remarkable antioxidant capabilities, indicating their potential in preventing oxidative stress-related diseases .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Antimicrobial Properties : A study synthesized various derivatives and tested their activity against a panel of human pathogenic microorganisms. The results indicated that compounds with a pyridyl moiety exhibited high antibacterial efficacy .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant properties of related triazole derivatives. It was found that these compounds effectively scavenged free radicals, thus showcasing their potential therapeutic applications in oxidative stress management .

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